tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Description
Scientific Research Applications
Synthesis and Characterization
- A study by Iminov et al. (2015) described the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, highlighting the acylation of tert-butyl 3-(methylamino)but-2-enoate as a key step, indicating the relevance of tert-butyl-based pyrazoles in organic synthesis (Iminov et al., 2015).
- Pollock and Cole (2014) discussed the use of tert-butyl as a pyrazole protecting group in the preparation of pyrazole amines, suggesting its importance in the protection strategies of pyrazole derivatives (Pollock & Cole, 2014).
- Ivanov et al. (2017) synthesized new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, where tert-butyl-based pyrazolo[1,5-a]pyrazines played a role in the development of novel halo-substituted derivatives (Ivanov et al., 2017).
Applications in Catalysis and Ligand Development
- Sutradhar et al. (2016) reported on Fe(III) and Co(III) complexes with tert-butyl pyrazine derivatives, demonstrating their potential as catalysts in microwave-assisted oxidation reactions (Sutradhar et al., 2016).
- The work by Grotjahn et al. (2002) on syntheses of pyrazoles with different substituents included tert-butyl groups, underlining their utility in generating ligands for potential use in coordination chemistry and catalysis (Grotjahn et al., 2002).
Biological and Pharmaceutical Research
- Doležal et al. (2006) conducted a study on substituted pyrazinecarboxamides, including tert-butylpyrazine derivatives, to evaluate their anti-mycobacterial and antifungal activities, suggesting their potential in drug discovery (Doležal et al., 2006).
- Rangaswamy et al. (2017) synthesized a new class of functionalized pyrazoles, including tert-butyl phenyl derivatives, exploring their antimicrobial and antioxidant activities (Rangaswamy et al., 2017).
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-10(7-14)9(8-16)6-13-15/h6,16H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWSMSXJMYMAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)CO)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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